mass spectrometry of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
mass spectrometry of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
An In-Depth Technical Guide to the Mass Spectrometry of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine belongs to a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as an isostere of the adenine ring in adenosine triphosphate (ATP), which allows it to effectively interact with the hinge region of kinase active sites.[1] This characteristic has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of various protein kinases, with applications in oncology and other therapeutic areas.[2]
Given the crucial role of this scaffold in drug discovery, the precise and unambiguous characterization of its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of novel chemical entities.[3] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into proposed experimental protocols, predict fragmentation patterns based on established chemical principles, and provide a framework for the confident identification of this molecule and its potential metabolites or degradation products.
Molecular and Isotopic Profile
A foundational aspect of mass spectrometric analysis is the understanding of the analyte's molecular formula and the resulting isotopic pattern. For 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the presence of chlorine and sulfur atoms results in a distinctive isotopic signature that is invaluable for its identification.
| Property | Value |
| Molecular Formula | C₆H₅ClN₄S |
| Monoisotopic Mass | 200.0005 g/mol |
| Average Mass | 200.65 g/mol |
| Key Isotopes | ³⁵Cl (75.77%), ³⁷Cl (24.23%), ³²S (95.02%), ³⁴S (4.21%) |
The characteristic isotopic pattern arising from the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the molecular ion peak) and one sulfur atom (a smaller but detectable M+2 peak) provides a high degree of confidence in the elemental composition of the observed molecular ion.
Proposed Mass Spectrometry Protocols
The choice of ionization technique is critical for the successful analysis of any compound. For a molecule like 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with its own set of advantages.
Experimental Workflow
Caption: General experimental workflow for the mass spectrometric analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Electrospray Ionization (ESI) Protocol
ESI is a soft ionization technique well-suited for polar molecules and those that can be readily protonated or deprotonated in solution.[2] Given the presence of multiple nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core, this compound is expected to be readily protonated in the positive ion mode.
Methodology:
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Sample Preparation:
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Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
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Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
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Acidify the final solution with 0.1% formic acid to promote protonation.
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Instrumentation (suggested parameters for a Q-TOF or Orbitrap mass spectrometer):
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Ionization Mode: Positive
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Capillary Voltage: 3.5 - 4.5 kV
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Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)
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Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
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Desolvation Temperature: 350 - 450 °C
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Source Temperature: 120 - 150 °C
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Mass Range: m/z 50 - 500
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Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, select the protonated molecule ([M+H]⁺) as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
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Causality behind Choices: The acidic mobile phase ensures the analyte is in its protonated form, which is essential for ESI. The cone voltage is a critical parameter; a lower voltage will yield a prominent molecular ion peak with minimal fragmentation, while a higher voltage can induce in-source fragmentation, providing initial structural clues.[4]
Atmospheric Pressure Chemical Ionization (APCI) Protocol
APCI is often more effective for less polar compounds and can be less susceptible to matrix effects compared to ESI.[3] For sulfur-containing compounds, APCI has been shown to be a robust and efficient ionization method.[5]
Methodology:
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Sample Preparation:
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Prepare the sample as described for the ESI protocol. The use of an acidic modifier is generally not as critical for APCI but can still be beneficial. A mixture of toluene and methanol (1:1 v/v) has been reported to be effective for the APCI analysis of sulfur-containing compounds.[5]
-
-
Instrumentation (suggested parameters for a Q-TOF or Orbitrap mass spectrometer):
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Ionization Mode: Positive
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Corona Discharge Current: 3 - 5 µA
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Vaporizer Temperature: 350 - 450 °C
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Capillary Temperature: 250 - 350 °C
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Sheath Gas Flow: 40 - 60 (arbitrary units)
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Auxiliary Gas Flow: 5 - 15 (arbitrary units)
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Mass Range: m/z 50 - 500
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Data Acquisition: Similar to the ESI protocol, acquire both full scan MS and MS/MS data.
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Causality behind Choices: The high vaporizer temperature is necessary to ensure complete desolvation and vaporization of the sample and mobile phase before it enters the corona discharge region for ionization. APCI is a gas-phase ionization technique, making it suitable for a broader range of compound polarities.
Predicted Mass Spectrum and Fragmentation Analysis
In both ESI and APCI positive ion modes, the most abundant ion in the full scan mass spectrum is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 201.0078 (for the monoisotopic peak). High-resolution mass spectrometry will be crucial to confirm the elemental composition of this ion.[6]
Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to undergo a series of fragmentation events. The fragmentation of pyrimidine derivatives typically involves the initial loss of substituents followed by the cleavage of the heterocyclic ring system.[7]
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for protonated 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Interpretation of the Fragmentation Pathway:
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Loss of Chlorine Radical (∙Cl): While less common for even-electron species like [M+H]⁺, the loss of a chlorine radical (35 u) to form an ion at m/z ~166 is a possibility, especially at higher collision energies. A more likely fragmentation in positive ion mode is the loss of HCl (36 u) if a proton is available at the site of the chloro substituent, leading to an ion at m/z ~165. However, the initial protonation is more likely to occur on one of the nitrogen atoms. The loss of a chlorine atom is a known fragmentation pathway for chloro-substituted heterocyclic compounds.[8]
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Loss of Methylthio Radical (∙SCH₃): A prominent fragmentation pathway is expected to be the cleavage of the C-S bond, resulting in the loss of a methylthio radical (47 u). This would generate a stable fragment ion at an m/z of approximately 154.0236. The stability of the resulting pyrazolo[3,4-d]pyrimidine core would drive this fragmentation.
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Ring Cleavage: Following the initial loss of substituents, the heterocyclic core is likely to undergo fragmentation. A common fragmentation pathway for pyrazole and pyrimidine rings is the loss of hydrogen cyanide (HCN, 27 u).[9] Therefore, the fragment ion at m/z 154.0236 could lose a molecule of HCN to produce an ion at m/z 127.0156. Further loss of another molecule of HCN could lead to a fragment at m/z 100.0076.
Summary of Predicted Fragment Ions:
| Predicted m/z | Proposed Elemental Formula | Proposed Neutral Loss |
| 201.0078 | C₆H₆ClN₄S⁺ | [M+H]⁺ |
| 165.0312 | C₆H₅N₄S⁺ | HCl |
| 154.0236 | C₅H₄N₄S⁺ | ∙SCH₃ |
| 128.0280 | C₄H₂N₃S⁺ | ∙SCH₃, HCN |
| 101.0198 | C₃H₂N₂S⁺ | ∙SCH₃, 2HCN |
The mass spectrometric analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a powerful tool for its structural confirmation and purity assessment. This guide has outlined detailed protocols for both ESI- and APCI-MS analysis, providing a solid starting point for methodological development. The predicted fragmentation pathway, based on the established chemistry of related heterocyclic systems, offers a roadmap for the interpretation of MS/MS data. The characteristic isotopic signature of the molecule, coupled with high-resolution mass measurements of the precursor and fragment ions, will enable researchers to confidently identify this compound and its analogues in complex matrices, thereby accelerating research and development in the promising field of pyrazolo[3,4-d]pyrimidine-based therapeutics.
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